4-Ethenylbenzeneundecanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

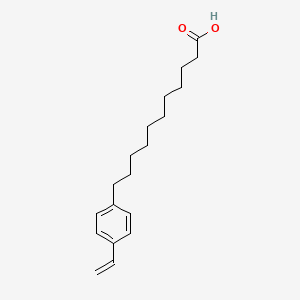

4-Ethenylbenzeneundecanoic Acid is an organic compound characterized by a long aliphatic chain attached to a benzene ring with an ethenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzeneundecanoic Acid typically involves the alkylation of benzene with a long-chain alkyl halide, followed by the introduction of an ethenyl group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts alkylation and palladium-based catalysts for the subsequent vinylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethenylbenzeneundecanoic Acid undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

4-Ethenylbenzeneundecanoic Acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its antifungal and anticancer properties.

Industry: Utilized in the production of polymers and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Ethenylbenzeneundecanoic Acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of fungal cell wall synthesis and membrane integrity. The compound may also modulate gene expression and metabolic pathways, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Undecanoic Acid: Shares the long aliphatic chain but lacks the benzene ring and ethenyl group.

4-Vinylbenzoic Acid: Contains the benzene ring and ethenyl group but has a shorter aliphatic chain.

4-Ethenylbenzoic Acid: Similar structure but without the long aliphatic chain.

Uniqueness: 4-Ethenylbenzeneundecanoic Acid is unique due to its combination of a long aliphatic chain, benzene ring, and ethenyl group, which confer distinct chemical and biological properties.

Actividad Biológica

4-Ethenylbenzeneundecanoic acid, a compound derived from the fatty acid family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a long hydrocarbon chain characteristic of fatty acids, combined with a vinylbenzene moiety. This unique structure may contribute to its biological activities through mechanisms such as membrane disruption in microbial cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect bacterial cell membranes, leading to increased permeability and ultimately cell lysis.

The antimicrobial activity is hypothesized to result from:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, altering their integrity and function.

- Cytoplasmic Leakage : This disruption leads to the leakage of cellular contents, which compromises cell viability .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

- Prostate Cancer Cell Lines : A study demonstrated that extracts containing this compound showed significant anticancer activity against prostate cancer cell lines, suggesting its potential as a therapeutic agent .

- Synergistic Effects : The compound may exhibit enhanced effects when used in combination with other bioactive compounds, leading to greater efficacy in cancer treatment .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

Fórmula molecular |

C19H28O2 |

|---|---|

Peso molecular |

288.4 g/mol |

Nombre IUPAC |

11-(4-ethenylphenyl)undecanoic acid |

InChI |

InChI=1S/C19H28O2/c1-2-17-13-15-18(16-14-17)11-9-7-5-3-4-6-8-10-12-19(20)21/h2,13-16H,1,3-12H2,(H,20,21) |

Clave InChI |

PMWDDENSAKBISK-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC=C(C=C1)CCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.